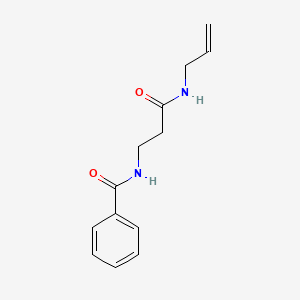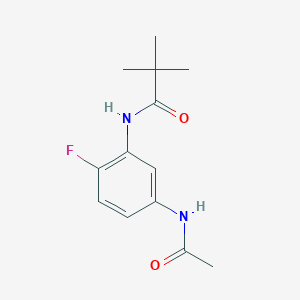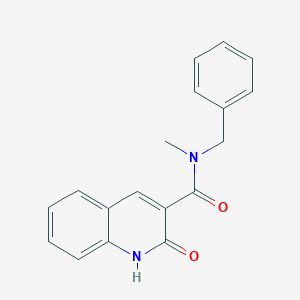![molecular formula C21H22N4O B7471387 1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane](/img/structure/B7471387.png)
1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane, also known as DTAZ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTAZ belongs to the class of triazole-containing compounds and has been studied for its unique chemical and biological properties.
Wirkmechanismus
The mechanism of action of 1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane is not fully understood. However, it is believed that 1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane exerts its biological activity by interacting with cellular targets such as enzymes and receptors. 1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane has been shown to inhibit the growth of various microorganisms and cancer cells by disrupting their metabolic pathways. 1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane has also been found to bind to metal ions such as copper and zinc, which may play a role in its biological activity.
Biochemical and Physiological Effects:
1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms including bacteria, fungi, and yeasts. 1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, 1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane has been found to exhibit antioxidant and anti-inflammatory activities. However, further studies are needed to fully understand the biochemical and physiological effects of 1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. 1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane has also been found to exhibit high stability and low toxicity, making it suitable for use in various biological assays. However, 1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane also has some limitations. It has poor solubility in water, which may limit its use in aqueous environments. In addition, the mechanism of action of 1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane is not fully understood, which may hinder its potential applications.
Zukünftige Richtungen
There are several future directions for the research on 1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane. One potential direction is the development of 1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane-based fluorescent probes for the detection of metal ions. Another direction is the synthesis of 1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane-based metal-organic frameworks (MOFs) and supramolecular assemblies for potential applications in catalysis and drug delivery. Further studies are also needed to fully understand the mechanism of action of 1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane and its potential applications in various fields of science.
Synthesemethoden
1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane can be synthesized using a simple and efficient method. The synthesis involves the reaction of 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylic acid with 6-aminocaproic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain pure 1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane.
Wissenschaftliche Forschungsanwendungen
1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane has been studied for its potential applications in various fields of science. It has been found to exhibit antimicrobial, antifungal, and anticancer activities. 1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane has also been studied for its potential use as a fluorescent probe for the detection of metal ions such as copper and zinc. In addition, 1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane has been used as a ligand in coordination chemistry and has shown promising results in the synthesis of metal-organic frameworks (MOFs) and supramolecular assemblies.
Eigenschaften
IUPAC Name |
azepan-1-yl-(1,5-diphenyl-1,2,4-triazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c26-21(24-15-9-1-2-10-16-24)19-22-20(17-11-5-3-6-12-17)25(23-19)18-13-7-4-8-14-18/h3-8,11-14H,1-2,9-10,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIQJJVIEDLDCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=NN(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,5-Diphenyl-1H-1,2,4-triazole-3-carbonyl)azepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(cyclopropylmethoxy)propyl]benzenesulfonamide](/img/structure/B7471307.png)



![N-[4-[[2-(3,4-dichloroanilino)-2-oxoethyl]amino]-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B7471334.png)


![1-acetyl-N-[3-(1-methyltetrazol-5-yl)phenyl]-2,3-dihydroindole-5-sulfonamide](/img/structure/B7471365.png)
![3-[(5-Methylpyridin-2-yl)sulfamoyl]benzoic acid](/img/structure/B7471370.png)
![Methyl 2-methyl-5-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanylmethyl]furan-3-carboxylate](/img/structure/B7471373.png)

![N-[2-(N-methylanilino)ethyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B7471385.png)

